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Compound of Interest

Compound Name:
(4-Aminobenzofuran-2-

yl)methanol

Cat. No.: B1647399 Get Quote

(4-Aminobenzofuran-2-yl)methanol is a bifunctional building block with significant potential in

the fields of medicinal chemistry and materials science. Its unique structure, featuring a

reactive amino group on the aromatic ring and a primary alcohol on the furan moiety, allows for

selective and sequential modifications, making it an ideal starting point for the synthesis of

diverse and complex molecular architectures. This document provides an overview of its

potential applications, detailed experimental protocols for its derivatization, and data on the

biological activities of analogous compounds.

The benzofuran core is a prevalent motif in numerous biologically active natural products and

synthetic drugs, exhibiting a wide range of pharmacological properties including anti-tumor,

anti-inflammatory, and anti-viral activities.[1][2] The presence of the 4-amino group provides a

handle for the introduction of various substituents to modulate the electronic and steric

properties of the molecule, which can significantly influence its biological target interactions.

Concurrently, the 2-hydroxymethyl group can be transformed into a variety of other functional

groups, enabling the construction of more elaborate structures and the exploration of diverse

chemical space.

Application Notes
The strategic functionalization of (4-Aminobenzofuran-2-yl)methanol can lead to the

development of novel compounds with tailored properties. The amino group can be readily

acylated, sulfonylated, or used in coupling reactions to introduce a wide array of side chains.
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These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles

of potential drug candidates. For instance, the introduction of specific amide or sulfonamide

moieties can enhance binding affinity to target proteins or improve metabolic stability.

The hydroxymethyl group at the 2-position offers another avenue for diversification. It can be

oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of carbon-

carbon and carbon-heteroatom bond-forming reactions. Alternatively, it can be converted to a

leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions.

This versatility allows for the assembly of complex heterocyclic systems and the linkage to

other molecular fragments, a key strategy in fragment-based drug discovery.

Data Presentation
While specific quantitative data for reactions starting from (4-Aminobenzofuran-2-yl)methanol
is not readily available in the current literature, the following tables provide representative data

for analogous transformations on related aminobenzofuran and hydroxymethylbenzofuran

derivatives. This data serves as a guideline for expected outcomes in the derivatization of the

title compound.

Table 1: Representative Yields for N-Functionalization of 4-Aminobenzofuran Analogs

Entry Electrophile
Reaction
Type

Solvent Base Yield (%)

1
Acetyl

Chloride
Acylation

Dichlorometh

ane
Triethylamine 85-95

2
Benzoyl

Chloride
Acylation

Tetrahydrofur

an
Pyridine 80-90

3
Methanesulfo

nyl Chloride
Sulfonylation

Dichlorometh

ane
Triethylamine 75-85

4

p-

Toluenesulfon

yl Chloride

Sulfonylation Pyridine - 70-80

Table 2: Representative Yields for Functionalization of 2-Hydroxymethylbenzofuran Analogs
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Entry Reagent(s)
Transformatio
n

Solvent Yield (%)

1

Pyridinium

chlorochromate

(PCC)

Oxidation to

Aldehyde
Dichloromethane 80-90

2
Jones Reagent

(CrO₃/H₂SO₄)

Oxidation to

Carboxylic Acid
Acetone 70-80

3
Thionyl Chloride

(SOCl₂)
Chlorination Dichloromethane 85-95

4

p-

Toluenesulfonyl

Chloride

Tosylation Pyridine 90-98

Table 3: Biological Activity of Structurally Related Benzofuran Derivatives

Compound Class Target Activity (IC₅₀/EC₅₀) Reference

Benzofuran-2-

carboxamides

Tubulin

Polymerization

Inhibitors

10-100 nM [3]

3-Aminobenzofuran

derivatives

Acetylcholinesterase

Inhibitors
0.1-10 µM [4]

Benzofuran-2-yl

methanones

Anticancer (Human

Ovarian Cancer)
11-12 µM [5]

Experimental Protocols
The following are detailed, generalized methodologies for the key transformations of (4-
Aminobenzofuran-2-yl)methanol. Researchers should optimize these protocols for their

specific substrates and desired outcomes.
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Protocol 1: N-Acylation of (4-Aminobenzofuran-2-
yl)methanol

Dissolution: Dissolve (4-Aminobenzofuran-2-yl)methanol (1.0 eq) in anhydrous

dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen

or argon).

Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the

solution and stir for 10 minutes at room temperature.

Electrophile Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the

reaction mixture at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until

completion, monitoring the progress by thin-layer chromatography (TLC).

Work-up: Quench the reaction with water and extract the product with an organic solvent

(e.g., DCM or ethyl acetate).

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

Protocol 2: Oxidation of the 2-Hydroxymethyl Group to a
2-Formyl Group

Reagent Preparation: Prepare a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in

anhydrous dichloromethane (DCM).

Substrate Addition: Add a solution of (4-Aminobenzofuran-2-yl)methanol (1.0 eq) in

anhydrous DCM to the PCC suspension. Note: The amino group may need to be protected

prior to oxidation to prevent side reactions.

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material

is consumed, as indicated by TLC analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1647399?utm_src=pdf-body
https://www.benchchem.com/product/b1647399?utm_src=pdf-body
https://www.benchchem.com/product/b1647399?utm_src=pdf-body
https://www.benchchem.com/product/b1647399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1647399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite or

silica gel to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude

aldehyde by column chromatography on silica gel.

Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships for the

utilization of (4-Aminobenzofuran-2-yl)methanol as a versatile building block.
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Caption: Derivatization pathways of the 4-amino group.
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Caption: Functional group transformations of the 2-hydroxymethyl group.
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Experimental Workflow
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Caption: General experimental workflow for synthesis and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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